molecular formula C13H16N2O2 B11995641 6,7-Dimethoxy-4-propylquinazoline

6,7-Dimethoxy-4-propylquinazoline

Cat. No.: B11995641
M. Wt: 232.28 g/mol
InChI Key: DQHGTGPWVKITMT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-propylquinazoline is a chemical compound with the molecular formula C13H16N2O2. It belongs to the quinazoline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and a propyl group at the 4th position on the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-propylquinazoline typically involves the following steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-propylquinazoline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-4-propylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-propylquinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-propylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4th position enhances its lipophilicity and potentially its biological activity compared to other quinazoline derivatives .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6,7-dimethoxy-4-propylquinazoline

InChI

InChI=1S/C13H16N2O2/c1-4-5-10-9-6-12(16-2)13(17-3)7-11(9)15-8-14-10/h6-8H,4-5H2,1-3H3

InChI Key

DQHGTGPWVKITMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=NC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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